(E)-2-(((6-(tert-butyl)-7-oxo-[1,2,4]triazolo[4,3-b][1,2,4]triazin-8(7H)-yl)imino)methyl)phenyl 4-chlorobenzoate
Description
The compound (E)-2-(((6-(tert-butyl)-7-oxo-[1,2,4]triazolo[4,3-b][1,2,4]triazin-8(7H)-yl)imino)methyl)phenyl 4-chlorobenzoate features a fused [1,2,4]triazolo[4,3-b][1,2,4]triazin-7-one core substituted with a tert-butyl group at position 6, an (E)-iminomethylphenyl linker, and a 4-chlorobenzoate ester (Fig. 1). The tert-butyl group enhances lipophilicity, while the 4-chlorobenzoate moiety may influence solubility and metabolic stability. While direct biological data for this compound are absent in the provided evidence, structurally related triazolotriazine derivatives exhibit antimicrobial and anticancer activities .
Properties
IUPAC Name |
[2-[(E)-(6-tert-butyl-7-oxo-[1,2,4]triazolo[4,3-b][1,2,4]triazin-8-yl)iminomethyl]phenyl] 4-chlorobenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19ClN6O3/c1-22(2,3)18-19(30)29(21-26-24-13-28(21)27-18)25-12-15-6-4-5-7-17(15)32-20(31)14-8-10-16(23)11-9-14/h4-13H,1-3H3/b25-12+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLDIIMSWDGUDEF-BRJLIKDPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NN2C=NN=C2N(C1=O)N=CC3=CC=CC=C3OC(=O)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C1=NN2C=NN=C2N(C1=O)/N=C/C3=CC=CC=C3OC(=O)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19ClN6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (E)-2-(((6-(tert-butyl)-7-oxo-[1,2,4]triazolo[4,3-b][1,2,4]triazin-8(7H)-yl)imino)methyl)phenyl 4-chlorobenzoate is a complex organic molecule with significant potential in medicinal chemistry. Its structure incorporates a triazolo-triazin framework that is known for various biological activities. This article provides a detailed examination of its biological activity, including synthesis methods, biological assays, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C23H22N6O4
- Molecular Weight : 446.46 g/mol
- CAS Number : 540775-28-8
The presence of the tert-butyl group enhances the lipophilicity of the compound, which may improve its bioavailability. The triazole and triazin moieties are recognized for their roles in various biological activities, including antimicrobial and anticancer effects.
Biological Activities
Research indicates that compounds similar to This compound exhibit a wide range of biological activities:
- Antimicrobial Activity :
- Anticancer Activity :
- Anti-inflammatory and Antioxidant Properties :
Synthesis Methods
The synthesis of This compound typically involves several steps:
-
Formation of Triazole Framework :
- The initial step often involves the reaction between hydrazine derivatives and carbonyl compounds to form the triazole structure.
-
Functionalization :
- Subsequent reactions introduce functional groups such as the tert-butyl moiety and phenolic components to enhance biological activity.
-
Final Coupling :
- The final product is obtained through coupling reactions that link the triazole derivative to benzoate moieties.
Case Study 1: Anticancer Screening
A study evaluated the cytotoxicity of various triazole derivatives against MCF-7 cells. The results indicated that certain derivatives exhibited over 70% inhibition at concentrations below 50 µg/mL. This suggests that similar compounds may possess potent anticancer properties .
Case Study 2: Antimicrobial Efficacy
In another investigation focused on antimicrobial properties, several synthesized compounds were screened against Staphylococcus aureus and Escherichia coli. Notably, some derivatives showed minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
Scientific Research Applications
Antimicrobial Activity
The compound is part of the 1,2,4-triazole family, which has been extensively studied for its antimicrobial properties. Research indicates that 1,2,4-triazoles possess broad-spectrum activity against various bacterial and fungal pathogens. For instance, derivatives of 1,2,4-triazoles have shown efficacy against Staphylococcus aureus, Escherichia coli, and Candida albicans .
Anticancer Properties
Recent studies have highlighted the potential anticancer properties of triazole derivatives. The compound has been evaluated for its cytotoxic effects against various cancer cell lines such as MCF-7 and HeLa. The presence of the triazole moiety may enhance apoptosis induction in cancer cells .
Neuroprotective Effects
There is emerging evidence suggesting that triazole derivatives can exert neuroprotective effects. The compound's structure may contribute to its ability to modulate neurotransmitter systems and provide protection against neurodegenerative diseases .
Agrochemical Potential
Triazole compounds are recognized for their utility in agriculture as fungicides and herbicides. The specific compound under discussion may exhibit similar properties, helping to control fungal diseases in crops and enhancing agricultural productivity .
Polymer Chemistry
The unique chemical structure of (E)-2-(((6-(tert-butyl)-7-oxo-[1,2,4]triazolo[4,3-b][1,2,4]triazin-8(7H)-yl)imino)methyl)phenyl 4-chlorobenzoate allows for its incorporation into polymer matrices. This integration can lead to the development of materials with enhanced thermal stability and mechanical properties .
Supramolecular Chemistry
The compound's ability to form hydrogen bonds and π-π interactions makes it a candidate for supramolecular chemistry applications. It can be utilized in the design of molecular sensors and drug delivery systems due to its selective binding properties .
Case Studies
Chemical Reactions Analysis
Ester Hydrolysis
The 4-chlorobenzoate ester group undergoes hydrolysis under acidic or basic conditions, yielding 4-chlorobenzoic acid and a phenolic intermediate.
| Reaction Type | Conditions | Reagents | Products |
|---|---|---|---|
| Acid-catalyzed | Aqueous HCl, reflux | HCl, H₂O | 4-Chlorobenzoic acid + Phenol |
| Base-catalyzed | Aqueous NaOH, heat | NaOH | Sodium 4-chlorobenzoate + Phenoxide |
This reaction is critical for modifying the compound’s solubility or generating bioactive metabolites. The ester’s presence is confirmed by its SMILES notation (OC(=O)C4=CC=C(Cl)C=C4) , and its reversibility aligns with synthetic esterification steps using coupling agents like DCC/DMAP.
Imine Hydrolysis
The imine group (N=C) in the structure hydrolyzes to form a carbonyl compound and an amine.
| Reaction Type | Conditions | Reagents | Products |
|---|---|---|---|
| Acidic hydrolysis | Dilute H₂SO₄, 60°C | H₂SO₄, H₂O | Ketone + Primary amine |
| Neutral hydrolysis | H₂O, prolonged stirring | None | Slow decomposition |
The imine’s configuration (N=C/C3=CC=CC=C3 in SMILES ) suggests sensitivity to protonation, leading to cleavage. This reactivity could be exploited for controlled drug release or prodrug activation.
Nucleophilic Aromatic Substitution
The 4-chlorobenzoate’s para-chlorine may undergo substitution under specific conditions.
| Reaction Type | Conditions | Reagents | Products |
|---|---|---|---|
| Hydroxide substitution | NaOH, Cu catalyst, 200°C | NaOH, Cu | 4-Hydroxybenzoate derivative |
| Amine substitution | NH₃, high pressure | NH₃, EtOH | 4-Aminobenzoate derivative |
While chlorobenzoates are typically inert, electron-withdrawing ester groups slightly activate the ring for substitution under extreme conditions. Applications include functional group diversification for structure-activity studies.
Triazole/Triazine Reactivity
The triazolo-triazine core participates in cycloaddition and coordination reactions.
| Reaction Type | Conditions | Reagents | Products |
|---|---|---|---|
| Click chemistry | Cu(I), RT | CuSO₄, Sodium ascorbate | Triazole-alkyne adduct |
| Metal coordination | Methanol, RT | Cu(NO₃)₂ | Metal-ligand complex |
The nitrogen-rich heterocycles (evident in SMILES N2C=NN=C2N(C1=O) ) enable these reactions, useful for synthesizing hybrid materials or enhancing pharmacological properties.
Reduction of the Imine Group
The imine bond can be reduced to a secondary amine.
| Reaction Type | Conditions | Reagents | Products |
|---|---|---|---|
| Catalytic hydrogenation | H₂, Pd/C, EtOH | H₂ gas, Pd/C | Amine derivative |
| Chemical reduction | NaBH₄, MeOH | NaBH₄ | Amine derivative |
Reduction alters electronic properties, potentially enhancing bioavailability or enabling further derivatization.
Thermal Decomposition
At elevated temperatures, the compound degrades into smaller fragments.
| Reaction Type | Conditions | Reagents | Products |
|---|---|---|---|
| Pyrolysis | >250°C, inert atmosphere | None | Triazine/triazole fragments + CO₂ |
Thermogravimetric analysis (not explicitly reported) would be required to confirm decomposition pathways, but the ester and imine groups are likely initiation points.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analysis
The compound is compared to five analogs (Table 1) based on core structure, substituents, and reported activities.
Key Structural Differences
Core Heterocycle Variations
- Triazolotriazine vs. Triazolopyridazine/Pyrazine : The target compound’s [1,2,4]triazolo[4,3-b][1,2,4]triazin-7-one core differs from triazolopyridazines (e.g., ) and triazolopyrazines (e.g., ), which have pyridazine or pyrazine fused rings. These variations alter electron distribution and binding affinity .
Substituent Effects Ester Groups: The 4-chlorobenzoate ester in the target contrasts with the 2-methoxybenzoate in ’s analog, which may reduce steric hindrance and modulate solubility .
Table 1: Structural and Functional Comparison of Triazolotriazine Analogs
*Calculated based on molecular formula (C21H19ClN6O3).
Research Findings and Implications
- Structural Determinants of Activity : The tert-butyl group and ester substituents are critical for lipophilicity and target engagement. For instance, ’s tert-butyl ester intermediate (m/z 348) highlights synthetic utility, while ’s aromatic substituents correlate with antimicrobial efficacy .
- Limitations in Data: The target compound’s biological profile remains uncharacterized in the provided evidence.
Q & A
Basic: What synthetic strategies are recommended for synthesizing this compound?
The synthesis of this triazolo-triazin hybrid likely involves multi-step protocols, including:
- Heterocyclic core formation : Cyclization of precursors (e.g., triazinones or triazole derivatives) under controlled conditions, as seen in analogous triazolo-triazin systems .
- Imination and esterification : Sequential reactions to introduce the imino-methyl and 4-chlorobenzoate moieties. Solvent choice (e.g., THF, dioxane) and temperature optimization are critical to avoid side reactions .
- Purification : Column chromatography or recrystallization to isolate high-purity product, verified via HPLC (>95% purity) .
Basic: What characterization techniques are essential for confirming its structure?
- NMR spectroscopy : H and C NMR to resolve aromatic protons, tert-butyl groups, and ester linkages. Overlapping signals may require 2D experiments (e.g., COSY, HSQC) .
- Mass spectrometry (MS) : High-resolution ESI-MS to confirm molecular weight and fragmentation patterns.
- X-ray crystallography : For unambiguous structural elucidation, particularly if polymorphism or stereochemical ambiguity arises .
Advanced: How can reaction conditions be optimized to improve yields in large-scale synthesis?
- Design of Experiments (DoE) : Systematic variation of parameters (temperature, solvent, catalyst loading) to identify optimal conditions. For example, flow chemistry methods (as in diphenyldiazomethane synthesis) reduce variability and enhance reproducibility .
- Microwave-assisted synthesis : Accelerates reaction kinetics for steps requiring prolonged heating (e.g., cyclization), reducing decomposition risks .
- In-line monitoring : Use of HPLC or IR spectroscopy to track reaction progress and adjust conditions dynamically .
Advanced: How should researchers handle contradictions in spectroscopic data during characterization?
- Cross-validation : Compare NMR data with computational predictions (DFT calculations) to resolve discrepancies in chemical shifts .
- Alternative techniques : If crystallography is unavailable, employ NOESY for spatial correlations or use tandem MS/MS to confirm fragmentation pathways .
- Purity assessment : Contradictions may arise from impurities; re-purify the compound and re-analyze using orthogonal methods (e.g., HPLC vs. TLC) .
Basic: What safety protocols are critical when handling this compound?
- Personal protective equipment (PPE) : Chemical-resistant gloves (e.g., nitrile), safety goggles, and lab coats to prevent skin/eye contact .
- Ventilation : Use fume hoods for reactions releasing volatile byproducts (e.g., HCl during esterification) .
- Waste disposal : Segregate halogenated waste (from 4-chlorobenzoate) according to institutional guidelines .
Advanced: What strategies are effective for studying its biological activity in vitro?
- Targeted assays : Screen against enzymes (e.g., kinases) or receptors structurally related to the triazolo-triazin scaffold. Use fluorogenic substrates for real-time activity monitoring .
- Binding studies : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify interactions with biomacromolecules .
- Metabolic stability : Incubate with liver microsomes and analyze via LC-MS to assess susceptibility to oxidative degradation .
Advanced: How can computational methods aid in predicting its reactivity or stability?
- DFT calculations : Model electron density distribution to predict sites for nucleophilic/electrophilic attack (e.g., imino group reactivity) .
- Molecular dynamics (MD) : Simulate solvent effects on stability, particularly for hydrolysis-prone esters (e.g., 4-chlorobenzoate) .
- Degradation pathways : Use software like SPARTAN or Gaussian to identify plausible degradation products under acidic/basic conditions .
Basic: What solvents are compatible with this compound for experimental applications?
- Polar aprotic solvents : DMSO, DMF, or THF for solubility in reactions .
- Non-polar solvents : Hexane or ethyl acetate for recrystallization .
- Avoid protic solvents : Methanol or water may hydrolyze the ester or imino groups .
Advanced: How can researchers resolve low reproducibility in biological assays?
- Batch variability : Characterize compound purity across batches via HPLC and adjust synthesis protocols .
- Assay conditions : Standardize buffer pH, temperature, and cell passage numbers. Include positive/negative controls .
- Data normalization : Use internal standards (e.g., housekeeping genes in cellular assays) to minimize experimental noise .
Advanced: What are the challenges in scaling up the synthesis, and how can they be mitigated?
- Exothermic reactions : Use jacketed reactors with temperature control to manage heat generation during cyclization .
- Solvent volume reduction : Switch to continuous-flow systems to minimize waste and improve safety .
- Byproduct management : Implement in-line scavengers or adsorbents (e.g., silica gel) to remove reactive intermediates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
